Cystathionamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

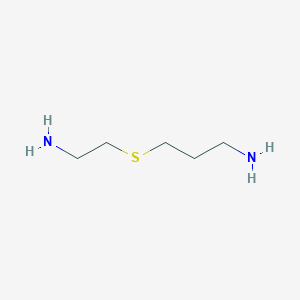

Cystathionamine, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2S and its molecular weight is 134.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Research

Cystathionamine has been implicated in cancer cell proliferation and survival. A study demonstrated that cystathionine promotes the proliferation of human astrocytoma U373 cells in a time-dependent manner. The addition of cystathionine resulted in increased levels of intracellular L-cysteine and L-cystine, which are associated with enhanced cell growth and reduced apoptosis .

Case Study: Astrocytoma U373 Cells

- Objective : Investigate the effects of cystathionine on cell proliferation.

- Methodology : Cells were treated with varying concentrations of cystathionine (0.25 mM, 0.5 mM, 1 mM) and analyzed over 24, 48, and 72 hours.

- Results :

Metabolic Disorders

This compound plays a role in metabolic pathways involving sulfur amino acids. In conditions such as cystathionine beta-synthase deficiency (CBSD), elevated levels of cystathionine have been observed, which can lead to vascular complications and other metabolic issues .

Case Study: Cystathionine Beta-Synthase Deficiency

- Objective : Evaluate oxidative stress and mitochondrial dysfunction in CBSD patients.

- Findings : Patients exhibited significant oxidative damage markers, suggesting that cystathionine accumulation may contribute to cellular dysfunction .

Oxidative Stress and Cellular Protection

Research indicates that this compound may protect cells from oxidative stress. It has been shown to inhibit apoptosis induced by reactive oxygen species in human breast cancer cells by modulating mitochondrial functions . This protective mechanism is crucial for developing therapeutic strategies against oxidative damage-related diseases.

Therapeutic Potential

The pharmacological inhibition of cystathionine beta-synthase has been explored as a strategy to manage liver cancer. A bioactive inhibitor was developed that suppresses CBS activity, leading to elevated homocysteine levels and triggering ferroptosis in hepatocellular carcinoma models . This suggests that manipulating cystathionine levels could be a viable approach for cancer therapy.

Summary Table of Applications

化学反応の分析

Conversion to Cysteine

Cystathionamine undergoes hydrolysis catalyzed by cystathionine gamma-lyase:

This compoundCystathionine gamma lyaseL Cysteine+α ketobutyrate

This reaction is crucial as it leads to the production of cysteine, an essential amino acid involved in numerous biological functions, including protein synthesis and antioxidant defense mechanisms .

Enzymatic Reactions and Kinetics

The enzymatic activity of cystathionine gamma-lyase has been characterized extensively. The kinetics of the hydrolysis reaction reveals that the optimal conditions for enzyme activity are at pH 8 and temperatures around 37 °C. The enzyme exhibits both γ-elimination and β-elimination activities, producing either cysteine or homocysteine depending on substrate availability .

Table 1: Kinetic Parameters of Cystathionine Gamma-Lyase

| Parameter | Value |

|---|---|

| kcat | 5.2 ± 0.2 s−1 |

| Km | 0.30 ± 0.04 mM |

| Optimal pH | 8 |

| Optimal Temperature | 37 °C |

The enzyme's ability to catalyze multiple reactions emphasizes its versatility and importance in sulfur metabolism .

Hydrogen Sulfide Production

This compound can also participate in reactions that lead to hydrogen sulfide (H₂S) production:

L CysteineCystathionine gamma lyaseH2S+Other Products

This reaction highlights the role of this compound in generating H₂S, a signaling molecule with various physiological roles, including vasodilation and neurotransmission .

Interconversion with Other Amino Acids

The interconversion between this compound, cysteine, and other amino acids such as serine and homocysteine illustrates its central role in amino acid metabolism:

-

From L-Cysteine :

L Cysteine+L HomocysteineCGLThis compound

-

From L-Homocysteine :

L Homocysteine+WaterCBSThis compound+Ammonia

These reversible reactions are critical for maintaining amino acid homeostasis within cells .

特性

CAS番号 |

56973-49-0 |

|---|---|

分子式 |

C5H14N2S |

分子量 |

134.25 g/mol |

IUPAC名 |

3-(2-aminoethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C5H14N2S/c6-2-1-4-8-5-3-7/h1-7H2 |

InChIキー |

CFKGMBWSBBAQQO-UHFFFAOYSA-N |

SMILES |

C(CN)CSCCN |

正規SMILES |

C(CN)CSCCN |

Key on ui other cas no. |

56973-49-0 |

同義語 |

cystathionamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。